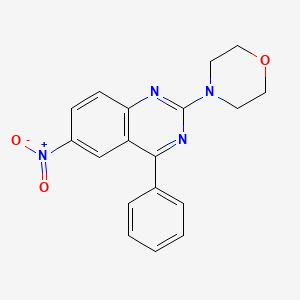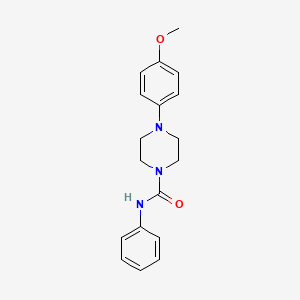
4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide, also known as MeOPP, is a chemical compound that has gained significant attention in the field of scientific research. MeOPP belongs to the class of piperazine derivatives and has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The exact mechanism of action of 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide is not fully understood. However, studies have shown that this compound exhibits significant binding affinity for various receptors and ion channels, which suggests that its pharmacological effects are mediated through these targets. This compound has been shown to act as an antagonist at dopamine D2 receptors, serotonin 5-HT1A receptors, and sigma-1 receptors. This compound has also been shown to act as an inhibitor of voltage-gated sodium channels and L-type calcium channels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In animal models, this compound has been shown to exhibit significant analgesic activity, antipsychotic activity, and anxiolytic activity. This compound has also been shown to exhibit significant inhibitory activity on neuronal excitability and synaptic plasticity. This compound has been shown to have a low toxicity profile and is generally well-tolerated in animal models.
实验室实验的优点和局限性
4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in its pure form through recrystallization. This compound exhibits significant binding affinity for various receptors and ion channels, which makes it a useful tool compound for studying the function of these targets. This compound has a low toxicity profile and is generally well-tolerated in animal models.
However, this compound also has several limitations for lab experiments. This compound is a relatively new compound, and its pharmacological effects are not fully understood. This compound has not been extensively studied in humans, and its safety and efficacy in humans are not known. This compound may exhibit off-target effects or interact with other compounds in complex biological systems.
未来方向
There are several future directions for research on 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide. One potential direction is to further explore its potential as an antipsychotic agent. This compound exhibits significant binding affinity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. This compound may also exhibit significant binding affinity for other receptors and ion channels that are involved in the regulation of mood, anxiety, and stress.
Another potential direction is to further explore its potential as an analgesic agent. This compound exhibits significant analgesic activity in animal models of pain. This compound may also exhibit significant binding affinity for other receptors and ion channels that are involved in the regulation of pain.
A third potential direction is to further explore its potential as a tool compound for studying the function of various receptors and ion channels. This compound exhibits significant binding affinity for dopamine D2 receptors, serotonin 5-HT1A receptors, sigma-1 receptors, voltage-gated sodium channels, and L-type calcium channels. This compound may be a useful tool compound for studying the function of these targets in various biological systems.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound exhibits significant binding affinity for various receptors and ion channels, which makes it a useful tool compound for studying the function of these targets. This compound has several advantages for lab experiments, including ease of synthesis and low toxicity. However, this compound also has several limitations, including a lack of understanding of its pharmacological effects and potential off-target effects. There are several future directions for research on this compound, including exploring its potential as an antipsychotic agent, analgesic agent, and tool compound for studying the function of various receptors and ion channels.
合成方法
4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide can be synthesized through a simple reaction between 4-methoxyphenylpiperazine and benzoyl chloride. The reaction is carried out in the presence of a base, typically triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
科学研究应用
4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been evaluated for its potential as an antipsychotic agent. Studies have shown that this compound exhibits significant binding affinity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. This compound has also been evaluated for its potential as an analgesic agent. Studies have shown that this compound exhibits significant analgesic activity in animal models of pain.
In pharmacology, this compound has been evaluated for its potential as a tool compound for studying the function of serotonin receptors. Studies have shown that this compound exhibits significant binding affinity for serotonin 5-HT1A receptors, which are involved in the regulation of mood, anxiety, and stress. This compound has also been evaluated for its potential as a tool compound for studying the function of sigma receptors. Studies have shown that this compound exhibits significant binding affinity for sigma-1 receptors, which are involved in the regulation of cellular signaling and stress responses.
In neuroscience, this compound has been evaluated for its potential as a tool compound for studying the function of ion channels. Studies have shown that this compound exhibits significant inhibitory activity on voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound has also been evaluated for its potential as a tool compound for studying the function of calcium channels. Studies have shown that this compound exhibits significant inhibitory activity on L-type calcium channels, which are involved in the regulation of neuronal excitability and synaptic plasticity.
属性
IUPAC Name |
4-(4-methoxyphenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-9-7-16(8-10-17)20-11-13-21(14-12-20)18(22)19-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDOKQAIOOGUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

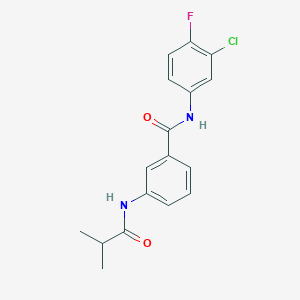
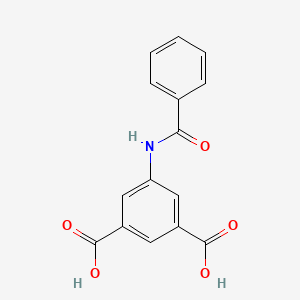
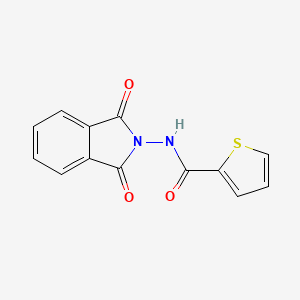
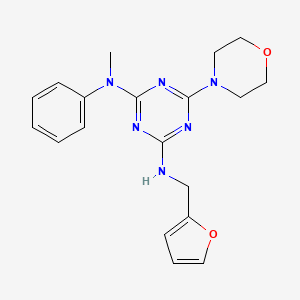
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)

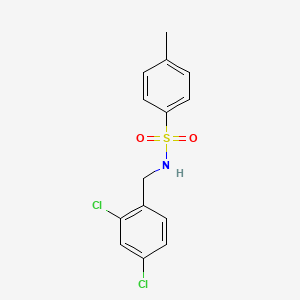

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)
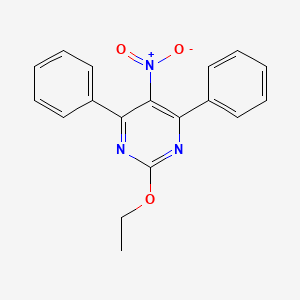
![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)

